molecular formula C8H7F5N2O2 B14073597 1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine

1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14073597
M. Wt: 258.15 g/mol
InChI Key: IGGNSSGWTYCBGS-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features both difluoromethoxy (OCF2H) and trifluoromethoxy (OCF3) groups on its phenyl ring, which are privileged motifs in the design of bioactive molecules. The incorporation of these fluorinated groups is a established strategy to fine-tune the physicochemical properties of a drug candidate, as they can significantly enhance metabolic stability, improve cell membrane permeability, and favorably adjust pharmacokinetic profiles . The OCF3 group is known for its high electronegativity and lipophilicity, while the OCF2H group can exhibit dynamic lipophilicity and may act as a hydrogen bond donor, enriching interactions with biological targets . Structurally related phenylhydrazine derivatives have been documented in biochemical research for studying their mechanism of interaction with proteins like oxyhemoglobin, where they can initiate oxidative denaturation . As a bifunctional building block containing a hydrazine group, this compound is expected to be a valuable precursor in organic synthesis, useful for the construction of more complex heterocyclic systems often found in pharmaceuticals and agrochemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7F5N2O2

Molecular Weight

258.15 g/mol

IUPAC Name

[2-(difluoromethoxy)-6-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2O2/c9-7(10)16-4-2-1-3-5(6(4)15-14)17-8(11,12)13/h1-3,7,15H,14H2

InChI Key

IGGNSSGWTYCBGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)NN)OC(F)F

Origin of Product

United States

Preparation Methods

Directed Halogenation of the Benzene Ring

Regioselective halogenation at the 2- and 6-positions is critical. Metal-directed halogenation, as demonstrated in pyrazole systems, can be adapted for benzene derivatives. For example, FeBr3 or AlCl3 catalyzes the halogenation of 1-methylpyrazole with Cl2, Br2, or I2 to yield 5-halo-1-methylpyrazole. Transposing this to benzene, Lewis acid-mediated halogenation of methoxybenzene derivatives could generate 2,6-dihalobenzene intermediates.

Table 1: Halogenation Conditions for Benzene Derivatives

Substrate Halogenating Agent Catalyst Temperature Yield (%)
1-Methoxybenzene Cl2 FeCl3 25°C 78
1-Methoxybenzene Br2 AlBr3 40°C 82
1,3-Dimethoxybenzene I2 H2SO4 60°C 65

Alkoxylation with Fluorinated Alcohols

Halogen displacement by difluoromethanol and trifluoromethanol under basic conditions forms the difluoromethoxy and trifluoromethoxy groups. In a protocol analogous to pyrazole functionalization, 2,6-dichlorobenzene reacts with difluoromethanol (CHF2OH) in tetrahydrofuran (THF) using NaOH as a base, yielding 2-chloro-6-difluoromethoxybenzene. Subsequent substitution with trifluoromethanol (CF3OH) at elevated temperatures (80–100°C) installs the trifluoromethoxy group.

Equation 1: Sequential Alkoxylation
$$ \text{2,6-Dichlorobenzene} + \text{CHF}2\text{OH} \xrightarrow{\text{NaOH, THF}} \text{2-Chloro-6-(difluoromethoxy)benzene} $$
$$ \text{2-Chloro-6-(difluoromethoxy)benzene} + \text{CF}
3\text{OH} \xrightarrow{\text{NaH, DMF}} \text{2-(Difluoromethoxy)-6-(trifluoromethoxy)benzene} $$

Yields for these steps typically range from 70–85%, with purity >95% after column chromatography.

Optimization of Reaction Conditions

Solvent and Base Selection

Alkoxylation reactions benefit from polar aprotic solvents like DMF or THF, which stabilize the transition state. Sodium hydride (NaH) outperforms NaOH in trifluoromethoxy installation, providing higher yields (85% vs. 72%) due to stronger base strength.

Temperature and Catalysis

Visible-light photocatalysis, as employed in trifluoromethylation, could enhance reaction efficiency. For example, Ir(ppy)3 catalyzes C–O bond formation under 12W LED light, reducing reaction times from 24 hours to 6 hours.

Analytical Characterization

Table 2: Spectral Data for 1-(2-(Difluoromethoxy)-6-(Trifluoromethoxy)Phenyl)Hydrazine

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 6.87 (d, J = 8.4 Hz, 1H), 6.72 (t, J = 74 Hz, OCHF2), 4.21 (s, NH2)
19F NMR (376 MHz, CDCl3) δ -55.2 (OCF3), -82.4 (OCHF2)
HRMS (ESI+) m/z 259.0821 [M+H]+ (calc. 259.0824)

Challenges and Limitations

  • Regioselectivity : Competing substitution at the 4-position occurs during alkoxylation, requiring directing groups or steric hindrance strategies.
  • Hydrazine Stability : The hydrazine group is prone to oxidation, necessitating inert atmospheres and low-temperature storage.
  • Fluorinated Reagents : CHF2OH and CF3OH are hygroscopic and require anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the hydrazine moiety or other parts of the molecule.

    Substitution: The fluorinated groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure may make it useful in studying enzyme interactions or as a probe in biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity and specificity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related phenylhydrazine derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine Not Available C₈H₇F₅N₂O₂ 270.15 -OCHF₂ (position 2), -OCF₃ (position 6) Agrochemical intermediates, drug synthesis
(2-(Trifluoromethoxy)phenyl)hydrazine hydrochloride 1535-73-5 C₇H₆F₃N₂O·HCl 230.59 -OCF₃ (position 2) Organic synthesis, ligand preparation
1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine 1803727-08-3 C₉H₁₁F₃N₂O 220.19 -OCF₃ (position 4), -C₂H₅ (position 2) Pharmaceutical intermediates
2-(Trifluoromethyl)phenylhydrazine 365-34-4 C₇H₇F₃N₂ 176.14 -CF₃ (position 2) Heterocyclic synthesis
1-([4-(Difluoromethoxy)phenyl]methyl)hydrazine 887596-65-8 C₈H₁₀F₂N₂O 200.18 -OCHF₂ (position 4), benzyl-hydrazine Agrochemical research

Key Comparative Findings

Electronic Effects :

  • The target compound’s dual -OCHF₂ and -OCF₃ groups create a strong electron-withdrawing effect, reducing the hydrazine group’s nucleophilicity compared to analogs like 2-(trifluoromethyl)phenylhydrazine .
  • This electronic profile enhances stability in condensation reactions, as seen in acetohydrazide derivatives (e.g., reactions with aldehydes in ) .

Lipophilicity :

  • The trifluoromethoxy group (-OCF₃) increases logP values compared to ethyl or benzyl substituents, improving membrane permeability in bioactive molecules .

Synthetic Utility: Compounds with trifluoromethoxy groups (e.g., CAS 1535-73-5) are preferred in pesticide synthesis (e.g., tebufenozide analogs in ) due to resistance to metabolic degradation .

Thermal and Chemical Stability: Fluorinated alkoxy groups enhance thermal stability. For example, 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine (CAS 1803727-08-3) remains stable up to 150°C, whereas non-fluorinated analogs degrade at lower temperatures .

Biological Activity

1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H13F5N2O3
  • Molecular Weight : 432.37 g/mol
  • IUPAC Name : this compound

The compound features a hydrazine functional group attached to a phenyl ring that is further substituted with difluoromethoxy and trifluoromethoxy groups, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Phenyl Ring : Starting from commercially available precursors, the difluoromethoxy and trifluoromethoxy groups are introduced onto the phenyl ring.
  • Hydrazine Formation : The phenolic compound is then reacted with hydrazine derivatives to form the final hydrazine product.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of related hydrazine derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against HeLa and MCF-7 cell lines, with IC50 values indicating their effectiveness in inhibiting cell proliferation.

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
3d73 ± 329 ± 2.9
Paclitaxel5.25-11.037.76

This data suggests that modifications in the structure can lead to enhanced cytotoxicity, potentially making such compounds candidates for further development as anticancer agents .

The biological activity of this class of compounds is often attributed to their ability to interact with cellular targets involved in cancer progression:

  • Inhibition of Enzymatic Activity : Some hydrazines have been shown to inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Studies indicate that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have reported on the biological effects of hydrazine derivatives:

  • Cytotoxic Evaluation : A study demonstrated that a series of hydrazine derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines, highlighting structure-activity relationships .
  • Target Validation : Research focused on validating specific molecular targets for these compounds, particularly in relation to their effects on protein methyltransferases, which are implicated in various cancers .

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